11-Oxo-thc

描述

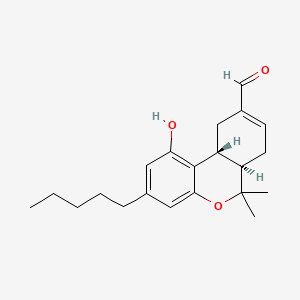

Structure

2D Structure

3D Structure

属性

CAS 编号 |

53865-18-2 |

|---|---|

分子式 |

C21H28O3 |

分子量 |

328.4 g/mol |

IUPAC 名称 |

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde |

InChI |

InChI=1S/C21H28O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h8,11-13,16-17,23H,4-7,9-10H2,1-3H3/t16-,17-/m1/s1 |

InChI 键 |

BGIBNWZALWRTHR-IAGOWNOFSA-N |

SMILES |

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C=O)O |

手性 SMILES |

CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C=O)O |

规范 SMILES |

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C=O)O |

同义词 |

11-oxo-delta(8)-tetrahydrocannabinol 11-oxo-THC |

产品来源 |

United States |

Chemical Synthesis and Derivatization Strategies

Laboratory Synthesis Methodologies for 11-Oxo-THC and Related Analogs

Laboratory synthesis of this compound typically involves the modification of existing cannabinoid structures or the de novo construction of the cannabinoid scaffold with subsequent oxidation at the C11 position.

The key step in synthesizing this compound is the oxidation of a precursor, most commonly 11-hydroxy-THC (11-OH-THC). mdpi.commdpi.com This oxidation converts the hydroxyl group at the C11 position into a carbonyl group (aldehyde). Various oxidizing agents and conditions can be employed for this transformation in laboratory settings.

One historical approach to synthesizing 11-oxocannabinol involved the oxidation of 11-hydroxycannabinol (B1229901) using Jones reagent. rsc.org While this method was reported to yield 11-oxocannabinol, the specific details and yields for this compound (the Δ⁹ isomer) using this reagent require further investigation in the cited context.

In biological systems, the oxidation of 11-OH-THC to this compound is catalyzed by cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, and CYP3A4. mdpi.comresearchgate.net This biological transformation provides insights into potential enzymatic or biomimetic synthesis strategies. Studies on the microsomal oxidation of 11-hydroxy-Δ⁸-tetrahydrocannabinol to 11-oxo-Δ⁸-tetrahydrocannabinol have shown that hepatic microsomes can catalyze this reaction, suggesting the involvement of enzymes in facilitating the oxidation. nih.gov Furthermore, these studies indicated that molecular oxygen was not significantly incorporated into the aldehyde formed, and the aldehyde oxygen is exchangeable with the oxygen atom of water, suggesting a possible hydration of the aldehyde intermediate. nih.gov

The tetrahydrocannabinol scaffold contains stereogenic centers, and the synthesis of specific isomers of this compound requires careful control of stereochemistry. Δ⁹-THC, the most prevalent psychoactive cannabinoid, has two stereogenic centers (C-6a and C-10a) and can exist as pairs of enantiomers and diastereomers. acs.org

Synthetic routes aiming for stereoselectivity often utilize chiral pool terpenoids or asymmetric synthesis techniques. nih.govrsc.org For instance, the synthesis of (−)-trans-Δ⁸-THC has been achieved using stereoselective approaches starting from p-mentha-2,8-dien-1-ol. rsc.org While these methods primarily focus on the stereochemistry of the THC core structure, maintaining or controlling the stereochemistry at the C11 position during oxidation or when synthesizing analogs with modifications at this position is a critical aspect of synthetic design. The stereoselective reduction of alkenes in biological systems, which can be relevant to the formation of some cannabinoid metabolites, has been observed to produce specific epimers, highlighting the importance of stereochemistry in enzymatic transformations. mdpi.com

Precursor Chemistry and Synthetic Route Optimization

The choice of precursor is fundamental to the synthesis of this compound. As this compound is a metabolite of THC, THC and its hydroxylated form, 11-OH-THC, are primary precursors for its synthesis through oxidation. mdpi.commdpi.com

Synthetic routes to cannabinoids often begin with the coupling of olivetol (B132274) or its derivatives with suitable terpenoid synthons. nih.govrsc.org For example, the condensation between olivetol and a terpene can form the basic cannabinoid structure. nih.gov Subsequent modifications, including oxidation at the C11 position, are then performed.

Optimization of synthetic routes aims to improve yield, purity, and efficiency, while also addressing stereochemical challenges. This can involve exploring different catalysts, reaction conditions, and protective group strategies. google.com For instance, optimizing acid-catalyzed reactions in the synthesis of cannabinoids from precursors like cannabidiol (B1668261) (CBD) has been explored to control isomerization and improve yields. google.comnih.gov The synthesis of labeled cannabinoids, such as ¹³C₄-labeled Δ⁹-THC and THC-COOH, for use as internal standards in analytical methods, exemplifies the need for optimized routes to produce specific, high-purity compounds. nih.gov

Derivatization for Enhanced Research Applications

Derivatization of this compound and related cannabinoids is often necessary for analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), and for the synthesis of conjugates like glucuronides. nih.govresearchgate.netsigmaaldrich.com Derivatization can improve volatility, thermal stability, and detection sensitivity.

For GC-MS analysis, silylation is a common derivatization technique used for cannabinoids, including THC-COOH, which is downstream of this compound in the metabolic pathway. sigmaaldrich.com Silylation replaces active hydrogens in hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, making the compounds more amenable to GC analysis. sigmaaldrich.com While the direct derivatization of this compound for GC-MS is not explicitly detailed in the provided snippets, the general principles of cannabinoid derivatization for this technique would likely apply.

The synthesis of glucuronide conjugates, such as 11-nor-Δ⁹-THC-9-carboxylic acid glucuronide, is important for studying phase II metabolism and for developing analytical standards for urine testing. google.comresearchgate.net This involves reacting a blocked cannabinoid carboxylic acid precursor with a blocked sugar epoxide precursor. google.com Protective groups are crucial in these syntheses to prevent unwanted side reactions and maintain the integrity of the molecule. google.com The lability of the glucuronide linkage presents a challenge in chemical synthesis, necessitating careful selection and removal of protective agents. google.com

The availability of synthetic standards, including derivatized and labeled compounds, is essential for accurate identification and quantification of cannabinoids and their metabolites in biological samples. nih.govgoogle.comnih.gov

Biochemical Metabolism and Enzymatic Pathways

Formation of 11-Oxo-THC from Precursor Cannabinoids

This compound is generated through the oxidative metabolism of other cannabinoids, notably 11-hydroxy-Δ⁸-tetrahydrocannabinol (11-OH-Δ⁸-THC) and as an intermediate in the metabolic pathway of Δ⁹-THC.

Conversion from 11-Hydroxy-Δ⁸-Tetrahydrocannabinol (11-OH-Δ⁸-THC)

Hepatic microsomes from various animal species, including mice, rats, guinea pigs, and rabbits, have been shown to catalyze the oxidation of 11-OH-Δ⁸-THC to 11-Oxo-Δ⁸-THC. This reaction occurs alongside the formation of dihydroxy-Δ⁸-THCs. nih.govjst.go.jp Studies using oxygen-18 gas have indicated that molecular oxygen is not significantly incorporated into the aldehyde formed during this conversion. nih.govjst.go.jp Furthermore, 11-Oxo-Δ⁸-THC formed from 11-¹⁸OH-Δ⁸-THC was found to lose oxygen-18, suggesting that 11-Oxo-Δ⁸-THC undergoes hydration in the incubation mixture, allowing the aldehyde oxygen to exchange with the oxygen atom of water. nih.govjst.go.jp Hepatic microsomes may facilitate this hydration and oxygen exchange process. nih.govjst.go.jp This oxidative step from the 11-hydroxy metabolite to the 11-oxo metabolite is suggested to be mediated by the microsomal mono-oxygenase system. nih.gov

Role as an Intermediate in Δ⁹-THC Metabolism to 11-nor-9-carboxy-THC

This compound serves as an intermediate in the major metabolic pathway of Δ⁹-THC, leading to the formation of the primary inactive metabolite, 11-nor-9-carboxy-THC (THC-COOH). researchgate.netmdpi.com Following the initial hydroxylation of Δ⁹-THC to 11-OH-THC, 11-OH-THC is subsequently transformed into 11-nor-9-carboxy-THC, with this compound acting as the intermediate aldehyde. researchgate.netmdpi.com This metabolic route is crucial as 11-nor-9-carboxy-THC is the main secondary metabolite of THC and is often targeted in drug testing. wikipedia.orgwikidoc.orgebi.ac.uk The conversion of 11-OH-THC to 11-nor-9-carboxy-THC via the 11-oxo intermediate is a key step in the detoxification and elimination of Δ⁹-THC. researchgate.netmdpi.com

Enzymatic Biotransformation of this compound

The further metabolism of this compound involves various enzymatic systems, primarily located in the liver.

Involvement of Cytochrome P450 Enzymes (e.g., CYP2C9, CYP2C19, CYP3A4)

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of cannabinoids, including the transformations involving this compound. tandfonline.comresearchgate.net Specifically, CYP2C9, CYP2C19, and CYP3A4 have been identified as key enzymes catalyzing the transformations in the metabolic pathway where this compound is an intermediate. researchgate.netmdpi.com While these enzymes are known to be responsible for the initial hydroxylation of Δ⁹-THC to 11-OH-THC, they are also implicated in the subsequent oxidation of 11-OH-THC to 11-nor-9-carboxy-THC, a process that involves the 11-oxo intermediate. researchgate.netmdpi.comresearchgate.net Studies have shown that CYP3A4 and CYP2C9 were identified as main enzymes for the oxidation of 11-oxo-Δ⁸-THC in human liver. researchgate.net Mouse hepatic microsomes have also shown that the oxidation of 11-oxo-Δ⁸-THC to Δ⁸-THC-11-oic acid requires NADPH and molecular oxygen and is inhibited by various inhibitors of cytochrome P-450-dependent oxidation. nih.gov

Role of Aldehyde Dehydrogenases and Aldehyde Oxidase

The conversion of the aldehyde intermediate, this compound, to the carboxylic acid metabolite, 11-nor-9-carboxy-THC, involves aldehyde oxidizing enzymes. Studies using human liver subcellular fractions have revealed that the formation of 11-nor-9-carboxy-THC is largely dependent on cytosolic NAD⁺-dependent enzymes, with lesser contributions from NADPH-dependent microsomal enzymes. nih.govresearchgate.net Experiments with chemical inhibitors have provided evidence that aldehyde dehydrogenases (ALDHs) and aldehyde oxidase (AOX) contribute to the formation of 11-nor-9-carboxy-THC from 11-OH-THC. nih.govresearchgate.net While ALDHs are mainly dependent on NAD⁺, AOX can also contribute to this oxidation. nih.govresearchgate.net Specifically, hydralazine, an AOX inhibitor, strongly inhibited 11-nor-9-carboxy-THC generation in human liver S9 fractions, suggesting a role for AOX. researchgate.net Conversely, an ALDH inhibitor showed weak inhibition, suggesting that ALDH1As and ALDH2 may not be significantly involved in 11-nor-9-carboxy-THC formation. researchgate.net

Investigations in Hepatic Microsomal Systems

Hepatic microsomal systems have been extensively used to investigate the metabolism of cannabinoids, including the formation and biotransformation of this compound. nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikidata.org Studies using rat liver microsomes detected 11-oxo-tetrahydrocannabinol and identified it as a likely intermediate in the oxidation of Δ⁹-THC to THC-COOH. mdpi.com Incubation of Δ⁹-THC and 11-OH-THC with pooled human liver microsomes has shown the formation of downstream metabolites, supporting the metabolic pathway involving this compound. mdpi.comresearchgate.net Mouse hepatic microsomes have demonstrated the oxidation of 11-OH-Δ⁸-THC to 11-Oxo-Δ⁸-THC. nih.govjst.go.jp Furthermore, mouse hepatic microsomes were shown to oxidize 11-oxo-Δ⁸-THC to Δ⁸-THC-11-oic acid, a reaction requiring NADPH and molecular oxygen and catalyzed by a microsomal enzyme system likely involving cytochrome P-450. nih.gov These investigations highlight the importance of hepatic microsomes as a primary site for the enzymatic transformations involving this compound.

Here is a table summarizing some of the enzymatic conversions discussed:

| Substrate | Product(s) | Involved Enzymes (Examples) | System Studied | Source |

| 11-OH-Δ⁸-THC | 11-Oxo-Δ⁸-THC | Microsomal mono-oxygenase system | Hepatic microsomes (mice, rats, guinea pigs, rabbits) | nih.govjst.go.jpnih.gov |

| Δ⁹-THC | 11-OH-THC, this compound, 11-nor-9-carboxy-THC | CYP2C9, CYP2C19, CYP3A4, ALDHs, AOX | Human liver microsomes, Human liver subcellular fractions | researchgate.netmdpi.comnih.govresearchgate.net |

| 11-Oxo-Δ⁸-THC | Δ⁸-THC-11-oic acid | Cytochrome P-450 dependent enzyme | Mouse hepatic microsomes | researchgate.netnih.gov |

| 11-OH-THC | 11-nor-9-carboxy-THC | ALDHs, AOX | Human liver subcellular fractions | nih.govresearchgate.net |

Stereoselective Enzymatic Reduction Mechanisms

While the primary metabolic fate of this compound involves oxidation to the carboxylic acid, research indicates its potential involvement in reduction pathways leading to hexahydrocannabinol (B1216694) (HHC) metabolites. This compound has been detected in rat liver microsomes and is considered a likely intermediate in the oxidation of Δ9-THC to THC-COOH. mdpi.com Studies investigating the formation of HHC metabolites, such as 11-hydroxy-hexahydrocannabinol (11-OH-HHC) and 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH), have suggested that the reduction of the 9-10 double bond may occur in 11-OH-THC or the corresponding aldehyde, this compound. mdpi.comresearchgate.net

In vitro experiments using human liver microsomes have demonstrated that both Δ9-THC and 11-OH-THC can be metabolized to HHC-COOH. mdpi.comresearchgate.net Notably, 11-OH-HHC was primarily detected in incubations with 11-OH-THC, suggesting that the oxidation of Δ9-THC to 11-OH-THC precedes the reduction step. mdpi.comresearchgate.net The observation that the 9R-epimer of both HHC-COOH and 11-OH-HHC predominated in forensic traffic cases and in vitro incubations supports the notion of a stereoselective reduction process. mdpi.comresearchgate.net However, the specific enzyme(s) responsible for this double bond reduction and the precise enzymatic mechanism remain subjects of ongoing investigation. mdpi.com It is hypothesized that the alkene reduction may be preceded by the oxidation of the alcohol (11-OH) to the aldehyde (11-Oxo), as alkene reductions in biological systems often require an electron-withdrawing group, such as a carbonyl, to activate the double bond, typically through conjugation. mdpi.com

Downstream Metabolism of this compound to Carboxylic Acid Metabolites

The major metabolic fate of this compound is its oxidation to the corresponding carboxylic acid metabolite, 11-nor-9-carboxy-THC (THC-COOH). tandfonline.comresearchgate.net This conversion represents a crucial step in the detoxification and elimination of THC metabolites, as THC-COOH is generally considered pharmacologically inactive at cannabinoid receptors. tandfonline.comwikipedia.org

The oxidation of this compound to THC-COOH is primarily catalyzed by oxidative enzymes. Studies in rats have identified cytochrome P450 (CYP) enzymes, specifically CYP2C11, as having high catalytic activity in this conversion in hepatic microsomes. nih.gov Other CYP isozymes, including CYP2A2, CYP2C6, and CYP3A1, also showed catalytic activity, albeit lower than CYP2C11. nih.gov The mechanism for this oxidation by CYP2C11 was established as an oxygenation reaction. nih.gov

In humans, the formation of 11-COOH-THC from 11-OH-THC, likely proceeding through the this compound intermediate, can be mediated by alcohol dehydrogenase or aldehyde oxygenase. tandfonline.comtandfonline.com Recent research highlights the significant role of cytosolic enzymes in the formation of 11-COOH-THC. acs.orgnih.gov Experiments with human liver subcellular fractions indicate that 11-carboxy-THC formation is largely dependent on cytosolic NAD+-dependent enzymes, with aldehyde oxidase (AOX) contributing significantly to this process. acs.orgnih.gov While NADPH-dependent microsomal enzymes, including CYPs, also play a role, their contribution appears to be less significant compared to the cytosolic enzymes in the formation of the carboxylic acid metabolite from 11-OH-THC. acs.orgnih.gov

The metabolic pathway from 11-OH-THC to 11-COOH-THC is understood as a multi-step oxidative process, with this compound serving as the aldehyde intermediate. acs.orgnih.gov

Data Table: Enzymes Involved in this compound Metabolism

| Enzyme Class | Specific Enzymes (where identified) | Metabolic Step Catalyzed | Species Studied (Examples) | References |

| Cytochrome P450 (CYP) | CYP2C11, CYP2A2, CYP2C6, CYP3A1 | Oxidation of this compound to THC-COOH | Rat | nih.gov |

| CYP3A4, CYP2C9 | Potential involvement in this compound oxidation (human) | Human | acs.orgresearchgate.net | |

| Aldehyde Oxygenase (AOX) | Not specifically identified | Oxidation of this compound to THC-COOH | Human | tandfonline.comtandfonline.comacs.orgnih.gov |

| Alcohol Dehydrogenase | Not specifically identified | Potential role in 11-OH-THC to this compound conversion | Human | tandfonline.comtandfonline.com |

| Enzymes for Reduction | Not specifically identified | Reduction of this compound (or 11-OH-THC) to HHC metabolites | Human | mdpi.comresearchgate.net |

Following the formation of THC-COOH, it undergoes further phase II metabolism, primarily glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, such as UGTs 1A1 and 1A3, to form the major urinary metabolite, THC-COOH-Gluc. tandfonline.comtandfonline.com

Pharmacological Profile and Receptor Interaction Mechanisms

Structure-Activity Relationship (SAR) Studies of 11-Oxo-THC and its Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure influence its biological activity, including its binding affinity and efficacy at target receptors. While comprehensive SAR studies specifically centered on this compound are limited in the provided search results, related research on other cannabinoid analogs, particularly those with modifications at the C-11 position or containing oxo groups, can provide insights into potential SAR trends relevant to this compound.

Studies on classical cannabinoids have highlighted the importance of various structural features for activity, including the C-3 side chain, the hydroxyl group at C-1, and modifications at C-11 researchgate.net. For instance, the presence of an oxygen attached to C-9 in certain O,2-propano-Δ⁸-tetrahydrocannabinol analogs, including oxo derivatives, showed increased affinity and selectivity for the CB2 receptor nih.gov. Similarly, the 11-hydroxyl group in 1-deoxy-11-hydroxy-Δ⁸-THC analogs has been shown to enhance CB2 receptor affinities nih.gov.

Comparative Potency Analysis of this compound Derivatives

Direct comparative potency analysis specifically focused on a range of this compound derivatives is not extensively detailed in the provided search results. However, some studies have compared the potency of 11-oxo compounds to other metabolites or related cannabinoids.

For example, (−)-11-oxo-Δ⁹-THC-DMH (dimethylheptyl analog) was found to be 15–50 times more potent than Δ⁹-THC researchgate.net. This suggests that the 11-oxo modification, particularly in the context of specific side chain substitutions, can influence potency. In comparison, the active metabolite 11-OH-Δ⁹-THC is reported to be more potent than Δ⁹-THC, with a faster onset and more intense psychoactive experience in humans canatura.com. This highlights that the oxidation state at the C-11 position plays a role in determining the pharmacological profile.

Research on 11-hydroxy derivatives of 1-deoxy-3-(1′,1′-dimethylalkyl)-Δ⁸-THCs indicated considerably enhanced CB2 receptor affinities nih.gov. While this pertains to the hydroxylated metabolite, it underscores the significance of the C-11 position for receptor interaction and the potential for varied potency among derivatives with modifications at this site.

Mechanistic Investigations of Cannabinoid Receptor Binding (CB1 and CB2)

Cannabinoid receptors, primarily CB1 and CB2, are G protein-coupled receptors (GPCRs) that are the main targets of cannabinoids preprints.orgbiorxiv.org. CB1 receptors are predominantly found in the central nervous system and are associated with psychoactive effects, while CB2 receptors are mainly located in immune tissues and modulate inflammation and immune cell activity preprints.org.

Mechanistic investigations of cannabinoid receptor binding involve studying how ligands interact with these receptors, including their affinity and the downstream signaling pathways they activate.

Ligand-Receptor Affinity Studies

Ligand-receptor affinity is typically measured by the inhibition constant (Ki), which represents the concentration of a ligand that occupies 50% of the receptors. While specific Ki values for this compound across various studies are not prominently featured in the provided snippets, research on related cannabinoids and metabolites offers context for understanding potential binding characteristics.

Δ⁸-THC, a precursor to 11-Oxo-Δ⁸-THC, has been shown to competitively bind to the orthosteric sites of both CB1 and CB2 receptors with Ki values in the nanomolar range preprints.org. Reported affinity values for Δ⁸-THC vary across studies and experimental conditions (e.g., murine tissues vs. human receptors), with Ki values ranging from approximately 12 nM to 417 nM for CB1 and CB2 receptors preprints.org.

11-Hydroxycannabinol (B1229901) (11-OH-CBN), a metabolite of cannabinol (B1662348) (CBN), was found to bind potently to both CB1 and CB2 receptors with Ki values of 38.0 ± 7.2 nM and 26.6 ± 5.5 nM, respectively lumirlab.com. This indicates that hydroxylation at the C-11 position in other cannabinoid series can result in notable receptor affinity.

Studies on synthetic cannabinoid analogs have also explored the impact of structural modifications on CB1 and CB2 binding affinity and selectivity nih.govresearchgate.netrsc.org. For instance, a series of 1-deoxy-11-hydroxy-Δ⁸-THC analogues showed excellent affinity for the CB2 receptor (Ki = 0.5–18 nM), although some also had high affinity for CB1 nih.gov.

Based on the metabolic pathway where this compound is an intermediate between 11-OH-THC and 11-nor-9-carboxy-THC , and the known receptor activity of 11-OH-THC, it is plausible that this compound also exhibits affinity for cannabinoid receptors, although its specific binding profile relative to its precursor and subsequent metabolite would require direct investigation.

Efficacy in Receptor Activation

Receptor efficacy refers to the ability of a ligand to activate a receptor and elicit a functional response after binding. Cannabinoid receptors primarily couple to the Gi/o family of G proteins, and their activation leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP levels, among other signaling events biorxiv.orgolemiss.edu.

Δ⁸-THC acts as a partial agonist at both CB1 and CB2 receptors, similar to Δ⁹-THC, but generally with lower activity mdpi.com. The mechanism of action for Δ⁸-THC-11-oic acid, a subsequent metabolite of 11-Oxo-Δ⁸-THC, involves the inhibition of adenylate cyclase .

While direct data on the efficacy of this compound is limited in the provided sources, the activity of related compounds offers some indication. 11-Hydroxycannabinol (11-OH-CBN) strongly inhibited adenylyl cyclase via CB1 but showed negligible inhibition via CB2, behaving as a weak CB2 antagonist lumirlab.com. In contrast, its DMH homolog, 11-hydroxycannabinol-DMH, was a very potent agonist for both CB1 and CB2, effectively inhibiting adenylyl cyclase via both receptors lumirlab.com.

These findings suggest that the specific chemical structure at the C-11 position and potentially modifications elsewhere in the molecule can significantly influence not only receptor affinity but also the efficacy and even the nature of the pharmacological response (agonist vs. antagonist). Further research would be needed to fully characterize the efficacy of this compound at CB1 and CB2 receptors.

Preclinical Mechanistic Investigations in Animal Models (e.g., mice, rats)

Preclinical studies in animal models are essential for understanding the in vivo pharmacology of compounds, including their metabolic fate, distribution in tissues, and effects on physiological processes. Animal models like mice and rats are commonly used in cannabinoid research to investigate the effects of cannabinoids and their metabolites researchgate.netnih.govnih.govbiorxiv.org.

Metabolic Fate and Distribution in Animal Tissues

This compound is recognized as an intermediate metabolite in the metabolic pathway of THC in various species, including mice and humans wikipathways.orgnih.govwikipedia.org. The primary route of THC metabolism involves hydroxylation, primarily at the C-11 position, catalyzed by cytochrome P450 enzymes, particularly in the liver nih.govoup.com. This process yields 11-OH-THC, which is then further oxidized to this compound (an aldehyde intermediate) and subsequently to the terminal carboxylic acid metabolite, 11-nor-9-carboxy-THC (THC-COOH) nih.govwikipedia.org.

Studies in mice have identified and determined 11-oxo-Δ⁸-tetrahydrocannabinol as an intermediate metabolite of Δ⁸-tetrahydrocannabinol in the brain and liver wikipedia.org. This indicates that this compound is formed in these tissues during the metabolism of its precursor.

The metabolic conversion of 11-oxo-Δ⁸-THC to Δ⁸-THC-11-oic acid has been shown to be catalyzed by cytochrome P450 enzymes, specifically P450 MUT-2, isolated from hepatic microsomes of male mice nih.gov. 11-oxo-Δ⁹-THC and 11-oxo-cannabinol are also substrates for this enzyme, producing their corresponding carboxylic acids nih.gov. This highlights the enzymatic step responsible for the conversion of the aldehyde intermediate to the carboxylic acid metabolite.

Regarding tissue distribution, studies in animal models have investigated the distribution of THC and its metabolites. Following administration, cannabinoids are distributed to various tissues, with notable concentrations often found in highly perfused organs like the liver and brain, as well as in fat tissue due to their lipophilicity mdpi.comresearchgate.netoup.com. The slowest elimination of THC has been observed in fat tissue, where it can persist for significant periods researchgate.net.

While specific distribution data for this compound itself is less detailed in the provided snippets compared to THC or THC-COOH, its position as an intermediate metabolite suggests it would be present in tissues where THC is metabolized, particularly the liver and potentially the brain nih.govoup.comwikipedia.org. The rapid decline in brain 11-OH-THC levels following administration of THC in mice has been noted biorxiv.org, implying a dynamic metabolic process that would involve the transient presence of this compound.

Sex differences in cannabinoid metabolism have also been observed in animal models. In rats, 11-OH-THC is the predominant metabolite produced in females, while in males, hydroxylation occurs at various positions nih.gov. The ability of microsomal aldehyde oxygenase to convert this compound to its corresponding carboxylic acid is also sexually differentiated in mice, with slightly lower activity observed in females nih.gov.

Comparative Metabolic Profiles with Parent Cannabinoids

The metabolism of cannabinoids, including THC, primarily occurs in the liver and involves cytochrome P450 enzymes. rupahealth.comwikipathways.org A major metabolic route for THC (specifically Δ⁹-THC and Δ⁸-THC) involves hydroxylation at the C11 position, leading to the formation of 11-hydroxy-THC (11-OH-THC). mdpi.comresearchgate.netresearchgate.net This 11-OH-THC metabolite is then further oxidized to this compound, an aldehyde intermediate, before being converted to the final, largely inactive, metabolite, 11-nor-9-carboxy-THC (THC-COOH). mdpi.comnih.govresearchgate.netpsu.edunih.gov This three-stage oxidation process at the C11 position is a significant pathway in mammals. nih.govpsu.edu

Studies have investigated the metabolic disposition of this compound in comparison to its parent cannabinoids. Research in mice, for instance, examined the metabolic disposition of Δ⁸-THC, 11-hydroxy-Δ⁸-THC, and 11-oxo-Δ⁸-THC. Following intravenous administration, the concentration of these cannabinoids in blood declined biphasically. The biological half-lives of the slower phases were reported as 32 minutes for Δ⁸-THC, 12 minutes for 11-hydroxy-Δ⁸-THC, and 6 minutes for 11-oxo-Δ⁸-THC. psu.edunih.gov This indicates that 11-oxo-Δ⁸-THC is eliminated faster from the blood compared to both 11-hydroxy-Δ⁸-THC and the parent Δ⁸-THC. psu.edunih.gov

Furthermore, 11-OH-THC and this compound have been shown to distribute more readily from blood to brain in mice compared to Δ⁸-THC, which may contribute to their observed pharmacological effects. psu.edunih.gov Interestingly, in the study involving intravenous administration of 11-oxo-Δ⁸-THC to mice, higher levels of 11-hydroxy-Δ⁸-THC were found in the brain compared to the liver and blood at 15 minutes post-injection, and the levels of 11-hydroxy-Δ⁸-THC were consistently higher than those of 11-oxo-Δ⁸-THC. psu.edunih.gov This suggests that 11-hydroxy-Δ⁸-THC may play a significant role in the pharmacological effects observed after 11-oxo-Δ⁸-THC administration, potentially due to the rapid conversion of 11-oxo-Δ⁸-THC to 11-hydroxy-Δ⁸-THC in vivo. psu.edunih.gov

The oxidation of 11-OH-THC to this compound and subsequently to THC-COOH is mediated by microsomal mono-oxygenase systems, including specific cytochrome P450 enzymes. psu.edunih.gov For Δ⁸-THC metabolism, the conversion of 11-oxo-Δ⁸-THC to Δ⁸-THC-11-oic acid is catalyzed by CYP2C29 in mice. researchgate.netpsu.edu Human liver enzymes, such as CYP2C9, CYP2C19, and CYP3A4, are involved in the transformations of THC to 11-OH-THC and further to THC-COOH, with this compound as an intermediate. mdpi.comresearchgate.netwikipedia.org

While this compound is an intermediate, studies have also investigated its interaction with cannabinoid receptors. In vitro binding studies using bovine cerebral cortex have shown that 11-oxo-Δ⁸-THC can competitively inhibit the binding of a cannabinoid receptor agonist, [³H]CP-55940. nih.govcapes.gov.br The reported Ki value for 11-oxo-Δ⁸-THC was 143 nM, indicating a lower binding affinity compared to 11-hydroxy-Δ⁸-THC (Ki = 52 nM) but still demonstrating interaction with the receptor site. nih.govcapes.gov.br This suggests that this compound, in addition to being a metabolic intermediate, may also possess some direct pharmacological activity through cannabinoid receptor binding.

The metabolic pathways of Δ⁸-THC and Δ⁹-THC share similarities, with both undergoing oxidation at the C11 position to form 11-OH-THC, then this compound, and finally the carboxylic acid metabolite. researchgate.netmdpi.com

Here is a summary of comparative pharmacokinetic data in mice:

| Compound | Biological Half-Life (Slower Phase, iv administration, 10 mg/kg) | Peak Brain Level (0.5 min post-iv, 10 mg/kg) |

| Δ⁸-THC | 32 minutes psu.edunih.gov | 3.48 µg/g psu.edunih.gov |

| 11-hydroxy-Δ⁸-THC | 12 minutes psu.edunih.gov | 10.64 µg/g psu.edunih.gov |

| 11-oxo-Δ⁸-THC | 6 minutes psu.edunih.gov | 4.25 µg/g psu.edunih.gov |

Note: The data presented in the table is derived from a specific study in mice and may not directly translate to humans.

Analytical Chemistry and Detection Methodologies

Chromatographic Techniques for 11-Oxo-THC Identification and Quantification

Chromatography, coupled with mass spectrometry, forms the cornerstone of cannabinoid analysis, providing the necessary selectivity and sensitivity to detect metabolites like this compound in complex biological samples.

Gas chromatography-mass spectrometry is a robust and widely used technique for the confirmatory analysis of cannabinoids nih.govnih.govresearchgate.net. However, due to the low volatility and potential for thermal degradation of many cannabinoids, chemical derivatization is a mandatory step prior to analysis nih.govyoutube.com. This process replaces active hydrogen atoms in functional groups (hydroxyl, carboxyl, and potentially aldehyde groups) with thermally stable moieties, increasing the analyte's volatility and improving its chromatographic properties.

For cannabinoids, silylation is the most common derivatization reaction. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to create trimethylsilyl (B98337) (TMS) derivatives researchgate.netnih.govresearchgate.net. This procedure, routinely applied to THC, 11-OH-THC, and THC-COOH, would also be applicable to this compound. The derivatization protects the thermally labile functional groups, preventing decarboxylation of acidic cannabinoids and degradation of others within the high-temperature environment of the GC injector and column youtube.com.

GC-MS and its tandem version, GC-MS/MS, offer high specificity for cannabinoid analysis nih.govnih.gov. In GC-MS/MS, specific precursor-to-product ion transitions are monitored, significantly reducing matrix interference and enhancing sensitivity, which is crucial for detecting trace-level metabolites nih.govnih.gov. While specific ion transitions for this compound are not widely documented, the methodology would follow established principles of selecting a precursor ion (often the molecular ion of the derivatized compound) and characteristic product ions for confirmation and quantification.

| Parameter | Description | Common Cannabinoid Example (THC-COOH) | Relevance for this compound |

|---|---|---|---|

| Derivatization Agent | Reagent used to increase volatility and thermal stability. | BSTFA with 1% TMCS, or MSTFA researchgate.netresearchgate.net. | Silylation would be necessary to ensure thermal stability and prevent degradation during analysis. |

| Ionization Mode | Method of ion generation in the mass spectrometer. | Electron Impact (EI) or Negative Chemical Ionization (NCI) researchgate.netnih.gov. | EI is standard; NCI could offer enhanced sensitivity if a suitable derivative is formed. |

| LOD/LOQ | Lowest concentration reliably detected/quantified. | Can reach low ng/mL to pg/mL levels, e.g., 0.20 ng/mL for THC-COOH researchgate.net. | High sensitivity is critical due to the expected low physiological concentrations of this compound. |

Liquid chromatography coupled with tandem mass spectrometry has become the preferred method in many toxicology and research laboratories for cannabinoid analysis nih.gov. Its primary advantage is the ability to analyze compounds without derivatization, which simplifies sample preparation and avoids potential issues with reaction efficiency and stability of derivatives nih.govnih.govfda.gov. This makes it particularly well-suited for analyzing a broad spectrum of metabolites, including thermally labile or reactive compounds like aldehydes.

LC-MS/MS methods for cannabinoids typically utilize reversed-phase chromatography with C18 columns nih.govnih.gov. The mobile phases usually consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency and peak shape nih.govnih.gov.

The high sensitivity and selectivity of LC-MS/MS, especially when operated in Multiple Reaction Monitoring (MRM) mode, are ideal for quantifying low-abundance metabolites nih.govfda.govpharmaceuticalonline.com. In MRM, the mass spectrometer is set to detect a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) and then fragment it to produce specific product ions. The combination of retention time, precursor ion mass, and product ion masses provides a very high degree of certainty in identification and quantification nih.gov. High-Resolution Mass Spectrometry (HRMS) further enhances specificity by measuring masses with very high accuracy, allowing for the determination of elemental composition and differentiation from isobaric interferences nih.gov.

| Parameter | Description | Common Cannabinoid Example (THC) | Relevance for this compound |

|---|---|---|---|

| Chromatographic Column | The stationary phase used for separation. | Reversed-phase C18 column nih.govnih.gov. | A C18 column would likely provide good retention and separation from other THC metabolites. |

| Mobile Phase | The solvent system that carries the sample through the column. | Methanol or acetonitrile with 0.1% formic acid in water nih.govnih.gov. | Standard reversed-phase mobile phases would be appropriate for the analysis of this compound. |

| Ionization Mode | Method of ion generation in the mass spectrometer. | Positive Electrospray Ionization (ESI+) fda.gov. | ESI+ would be expected to efficiently ionize the this compound molecule. |

| LOD/LOQ | Lowest concentration reliably detected/quantified. | Can achieve sub-ng/mL levels, e.g., 0.5 µg/L for THC nih.govdntb.gov.ua. | The high sensitivity of LC-MS/MS is essential for detecting this transient, low-level metabolite. |

Thin-Layer Chromatography is a planar chromatographic technique that serves as a simple and cost-effective tool, primarily for screening and qualitative analysis nih.govbohrium.com. While it lacks the sensitivity and specificity of MS-based methods, TLC can be effective for separating major cannabinoids in less complex samples or as a preliminary test future4200.com.

In a typical TLC analysis, an extract of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel future4200.com. The plate is then placed in a chamber with a mobile phase (solvent system), which moves up the plate by capillary action, separating the compounds based on their differential affinities for the stationary and mobile phases . After development, the separated compounds are visualized using a chromogenic reagent. For cannabinoids, Fast Blue B or Fast Blue BB salts are commonly sprayed on the plate, which react with the cannabinoids to produce colored spots, allowing for their identification based on their retention factor (Rf) and color nih.govfuture4200.comtaylorfrancis.com. While specific TLC methods for this compound have not been detailed, the technique can resolve major cannabinoids like THC, CBD, and CBN, suggesting that with an optimized solvent system, it could potentially separate this compound from other metabolites .

Sample Preparation and Extraction Methods for Research Applications

Effective sample preparation is a prerequisite for reliable analysis, aiming to isolate the analytes of interest from the complex biological matrix (e.g., blood, plasma, urine), remove interferences, and concentrate the analytes to detectable levels ojp.govnih.gov. The methods used for this compound would be integrated into general cannabinoid extraction protocols.

Protein Precipitation (PPT): For blood or plasma samples, a protein precipitation step is often the first procedure. This involves adding a solvent, typically cold acetonitrile, to the sample, which denatures proteins and causes them to precipitate out of the solution, releasing protein-bound cannabinoids nih.govnih.govresearchgate.net.

Liquid-Liquid Extraction (LLE): LLE is a widely used technique where the sample is mixed with an immiscible organic solvent. Cannabinoids, being lipophilic, partition into the organic layer, which is then separated from the aqueous layer containing salts, proteins, and other polar interferences. A common solvent mixture for extracting a range of THC metabolites is hexane (B92381) and ethyl acetate (B1210297) researchgate.netnih.gov.

Solid-Phase Extraction (SPE): SPE is a more selective and often automated alternative to LLE. In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the adsorbent while interferences are washed away. The purified analytes are then eluted with a small volume of a different solvent researchgate.netnih.gov. This method can provide very clean extracts, which is beneficial for reducing matrix effects in LC-MS/MS analysis.

Challenges and Innovations in Analytical Method Development for Cannabinoid Aldehydes

The analysis of cannabinoid aldehydes like this compound presents unique challenges that drive innovation in analytical chemistry.

Challenges:

Low Physiological Concentrations: As a short-lived metabolic intermediate, this compound is present at much lower concentrations than its precursor (11-OH-THC) and product (THC-COOH), demanding analytical methods with exceptional sensitivity mdpi.comnews-medical.net.

Chemical Instability: Aldehydes are generally more chemically reactive than alcohols or carboxylic acids. The aldehyde group of this compound could be susceptible to oxidation or other degradation pathways during sample collection, storage, and extraction, leading to inaccurate quantification acslab.com.

Lack of Certified Reference Materials: A significant hurdle in developing quantitative assays for minor metabolites is the limited availability of certified reference standards unodc.org. Without a pure standard for this compound, accurate calibration and validation of an analytical method are difficult to achieve.

Isomeric and Isobaric Interferences: The cannabis plant and its metabolism produce a vast number of structurally similar compounds. Analytical methods must have sufficient chromatographic resolution and mass spectrometric specificity to distinguish this compound from other isomers and isobaric compounds to prevent false positives unodc.orgxtalks.com.

Innovations:

Advanced Mass Spectrometry: The increasing accessibility of high-sensitivity tandem mass spectrometers (MS/MS) and high-resolution mass spectrometers (HRMS) is a key innovation. These instruments provide the low limits of detection and high specificity required to identify and quantify trace-level metabolites like this compound with confidence nih.govnih.govnih.govnews-medical.net.

Improved Chromatographic Selectivity: The development of novel stationary phases for both GC and LC, such as those with pentafluorophenyl (PFP) chemistry, can offer alternative selectivity and improved resolution for closely related cannabinoid isomers, which is critical for complex metabolic profiles ojp.gov.

Automated Sample Preparation: To improve throughput and reproducibility, especially when dealing with potentially unstable analytes, automated sample preparation systems are being increasingly implemented. Automated SPE or LLE minimizes manual handling and standardizes extraction conditions, reducing variability and potential for analyte degradation ojp.gov.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Enzymatic Pathways

The conversion of THC to its metabolites is a complex process involving multiple enzymatic systems. While cytochrome P450 (CYP) enzymes are known to play a crucial role, the precise pathways leading to and from 11-Oxo-THC are not fully elucidated.

The initial hydroxylation of THC to 11-OH-THC is well-characterized, but the subsequent oxidation to THC-COOH via this compound is less understood. nih.gov In rat liver models, cytochrome P450 enzymes have been implicated in the microsomal aldehyde oxygenase (MALDO) activity that facilitates this conversion. nih.gov For the analogous compound, 11-oxo-Δ⁸-THC, studies in human liver have identified CYP3A4 and CYP2C9 as the primary enzymes responsible for its oxidation. nih.govresearchgate.net However, there is a notable lack of data on the specific MALDO activity of CYP enzymes concerning the biotransformation of 11-oxo-Δ⁹-THC. nih.govresearchgate.net

Recent findings suggest that the metabolic story may be more complex than a simple reliance on microsomal enzymes. Research into the formation of the major carboxylic acid metabolites of cannabinoids has indicated that cytosolic dehydrogenases may also play a significant role. acs.org Specifically, the formation of 11-COOH-THC appears to be driven by NAD⁺-dependent processes in the liver cytosol, suggesting a multi-step process that is not solely dependent on P450 enzymes. acs.org This opens up a new avenue of investigation into the potential involvement of aldehyde dehydrogenases, alcohol dehydrogenases, and aldehyde oxidase in the metabolism of this compound. acs.org

Future research should focus on reaction phenotyping experiments using human liver S9 fractions and cytosol to identify the specific NADPH- and NAD⁺-dependent enzymes involved in the formation and clearance of this compound. acs.org Understanding these novel pathways is critical, as factors affecting these cytosolic enzymes could significantly impact the systemic exposure to and pharmacological effects of THC and its active metabolites. acs.org

Advanced Spectroscopic and Structural Characterization

A fundamental gap in the current understanding of this compound lies in the limited availability of comprehensive spectroscopic and structural data. While some synthetic routes and basic characterization have been reported, a detailed analysis using modern analytical techniques is necessary to establish an unambiguous structural profile.

Early synthetic work provided some mass spectrometry data for 11-Oxo-Δ⁹-THC, but this was often on impure samples. cdnsciencepub.com More recent studies on related cannabinoid metabolites have utilized high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate their structures. nih.gov For instance, detailed NMR and HRMS data are available for synthetic precursors and related metabolites like (−)-11-OH-Δ⁸-THC and its acetate (B1210297) and glucuronide conjugates. nih.gov

Future efforts should be directed towards the synthesis of pure this compound reference standards to enable thorough characterization. Advanced spectroscopic techniques, including two-dimensional NMR (e.g., COSY, HSQC, HMBC) and single-crystal X-ray diffraction, would provide definitive structural confirmation and detailed conformational information. nih.gov Such data is not only crucial for the unequivocal identification of this metabolite in biological samples but also serves as a prerequisite for the development of accurate analytical methods and for understanding its interaction with biological targets.

Table 1: Available Spectroscopic Data for 11-Oxo-Δ⁹-THC and a Related Compound. This table is for illustrative purposes. Detailed, modern spectroscopic data for pure 11-Oxo-Δ⁹-THC is a key area for future research.

| Compound | Analytical Technique | Key Findings/Data |

| 11-Oxo-Δ⁹-THC (impure sample) | Mass Spectrometry (ms) | m/e (rel. intensity), 346 (28), 328(100), 313 (10), 311 (27). cdnsciencepub.com |

| 11-Oxo-Δ⁸-THC | Thin-Layer Chromatography, ECD-Gas Chromatography, Gas Chromatography-Mass Spectrometry | Identified as a heptafluorobutyrate derivative in mouse brain and liver extracts. nih.gov |

Development of Isotope-Labeled Standards for Metabolic Tracing

The accurate quantification and tracing of metabolic pathways in vivo and in vitro heavily rely on the availability of stable isotope-labeled (SIL) internal standards. mdpi.com These standards are essential for correcting errors in sample preparation and analytical detection, particularly in complex biological matrices where ion suppression effects can compromise the accuracy of mass spectrometry-based quantification. mdpi.com

While deuterated standards have been commonly used for cannabinoids, there is a growing recognition of the superiority of ¹³C-labeled analogues. mdpi.com ¹³C-labeled standards have a closer retention time to the analyte, minimizing inaccuracies that can arise from differential ionization effects. mdpi.com Synthetic routes for ¹³C-labeled Δ⁹-THC and THC-COOH have been developed, demonstrating the feasibility of producing such standards. mdpi.comresearchgate.net These syntheses often involve the condensation of a labeled olivetol (B132274) precursor with a suitable terpene. mdpi.com

A critical area for future research is the development of a robust synthesis for ¹³C- or ¹⁵N-labeled this compound. The availability of such a standard would be transformative for several reasons:

Accurate Quantification: It would allow for precise measurement of this compound concentrations in biological fluids, which is currently hampered by the lack of appropriate standards.

Metabolic Flux Analysis: It would enable stable isotope tracing studies to quantitatively map the metabolic flux through the THC biotransformation pathway. frontiersin.orgkuleuven.be By administering a labeled precursor like ¹³C-THC, researchers could track the appearance and disappearance of labeled this compound, providing direct insights into its formation and degradation rates.

Pathway Elucidation: It would help to definitively identify the enzymes and pathways responsible for its metabolism by observing the conversion of the labeled standard in various in vitro systems (e.g., specific enzyme incubations).

The principles for creating these labeled compounds are well-established, involving the use of labeled precursors in either chemical synthesis or biosynthetic systems. mdpi.comnih.govnih.gov

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry and molecular modeling offer powerful in silico tools to predict and understand the interactions of small molecules with biological targets, such as enzymes and receptors. biorxiv.org These approaches can provide valuable insights into the structure-activity relationships of cannabinoids and guide the design of future experimental studies.

For cannabinoids, molecular modeling has been used to develop pharmacophores, which describe the essential three-dimensional features necessary for biological activity. nih.gov One study noted the high potency of an analog, (-)-11-oxo-delta 9-THC-DMH, highlighting the potential for the 11-oxo group to influence biological activity. nih.gov Molecular docking simulations have also been employed to investigate the binding of THC and its metabolites to various proteins, including human blood plasma proteins and cannabinoid receptors (CB1 and CB2). biorxiv.orgmdpi.comresearchgate.net These studies analyze interactions such as hydrogen bonds and hydrophobic contacts to predict binding affinities and modes. biorxiv.orgnih.gov

Future research should apply these computational techniques specifically to this compound. Key areas of investigation include:

Enzyme Docking: Docking this compound into the active sites of candidate metabolizing enzymes (e.g., CYP2C9, CYP3A4, and various dehydrogenases) could help predict which enzymes are most likely to be involved in its biotransformation and elucidate the specific amino acid residues critical for this interaction.

Receptor Binding Studies: Modeling the interaction of this compound with cannabinoid receptors and other potential targets could predict its pharmacological activity and help to understand whether it is an active metabolite or simply a transitional catabolic product.

ADME Prediction: In silico tools can predict absorption, distribution, metabolism, and excretion (ADME) characteristics, providing a preliminary assessment of the pharmacokinetic profile of this compound. chemrxiv.org

These computational approaches, when integrated with experimental data, can accelerate the understanding of this compound's role in cannabinoid pharmacology and metabolism.

常见问题

Q. What are the key metabolic pathways leading to the formation of 11-Oxo-THC, and how do these pathways differ between inhalation and oral ingestion of THC?

Methodological Answer: this compound is an intermediate metabolite formed during the hepatic oxidation of 11-hydroxy-Δ9-THC (11-OH-THC), which itself arises from initial THC metabolism in the lungs (inhalation) or liver (oral ingestion). Key steps include:

- Inhalation : THC undergoes rapid hydroxylation in the lungs to 11-OH-THC, followed by oxidation to this compound and further conversion to THC-COOH .

- Oral ingestion : First-pass metabolism in the liver converts THC to 11-OH-THC, leading to higher systemic concentrations of 11-OH-THC and subsequent this compound formation .

Experimental Design : Use in vitro hepatic microsomal assays or in vivo pharmacokinetic studies in animal models to compare metabolite profiles across administration routes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for precise quantification .

Basic Research Question

Q. How can this compound be reliably detected and quantified in biological matrices, and what are the limitations of current analytical methods?

Methodological Answer: this compound is detected using LC-MS/MS due to its low abundance and structural similarity to other THC metabolites. Key considerations:

- Sample preparation : Solid-phase extraction (SPE) minimizes matrix interference in plasma or urine .

- Limitations : Cross-reactivity with 11-OH-THC and instability of this compound under basic pH conditions may affect accuracy. Internal standards (e.g., deuterated analogs) improve reliability .

Validation : Include spike-and-recovery experiments and inter-laboratory comparisons to ensure reproducibility.

Advanced Research Question

Q. What experimental approaches can resolve contradictions in reported pharmacological activities of this compound compared to THC and 11-OH-THC?

Methodological Answer: Contradictory data exist: this compound exhibits lower acute toxicity (LD₅₀) but higher potency in assays like cannabimimetic receptor binding and barbiturate sleep prolongation compared to THC . To address discrepancies:

Comparative dose-response studies : Use standardized animal models (e.g., rodent catalepsy or hypothermia assays) to evaluate potency thresholds.

Receptor binding assays : Compare CB1/CB2 receptor affinity using radioligand displacement techniques .

Pharmacokinetic profiling : Assess blood-brain barrier penetration via microdialysis or autoradiography to clarify central vs. peripheral effects .

Advanced Research Question

Q. How do cytochrome P450 (CYP) enzyme isoforms contribute to the formation of this compound, and what genetic or environmental factors modulate this process?

Methodological Answer: CYP2C subfamily enzymes (e.g., CYP2C9, CYP2C19) primarily mediate 11-OH-THC oxidation to this compound. Methodological steps include:

- Enzyme inhibition/induction studies : Use selective CYP inhibitors (e.g., sulfaphenazole for CYP2C9) in human liver microsomes to identify isoform contributions .

- Genetic polymorphism analysis : Screen for CYP2C variants in human cohorts to correlate metabolic rates with genotype.

- Environmental factors : Assess the impact of co-administered drugs (e.g., proton-pump inhibitors) on this compound formation kinetics .

Advanced Research Question

Q. What are the implications of this compound’s pharmacokinetic properties for designing studies on chronic cannabis use or forensic toxicology?

Methodological Answer: this compound’s transient presence in plasma (short half-life) complicates detection in chronic users. Strategies include:

- Time-series sampling : Collect frequent blood/urine samples post-exposure to capture metabolite kinetics .

- Stability testing : Evaluate storage conditions (e.g., temperature, pH) to prevent this compound degradation in forensic samples .

- Metabolite ratios : Use this compound/THC-COOH ratios to differentiate recent vs. past use, but validate thresholds across populations .

Advanced Research Question

Q. How does this compound interact with non-cannabinoid receptor systems (e.g., TRP channels, PPARs) to influence its pharmacological profile?

Methodological Answer: Preliminary evidence suggests this compound may modulate transient receptor potential (TRP) channels. Experimental approaches:

- Calcium imaging assays : Measure intracellular Ca²⁺ flux in TRPV1- or TRPA1-expressing cell lines .

- Gene knockout models : Use TRP/PPAR-null mice to isolate receptor-specific effects in behavioral assays.

- Transcriptomic profiling : RNA-seq or qPCR can identify downstream signaling pathways affected by this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。